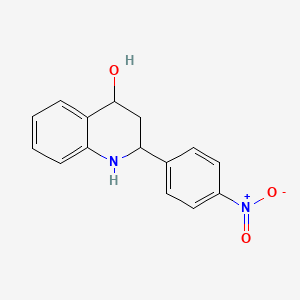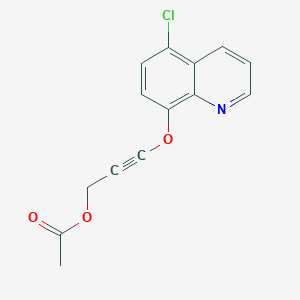
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is a synthetic organic compound that features a quinoline moiety linked to a propargyl acetate group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring, which is known for its biological activity, combined with the propargyl acetate group, makes this compound a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroquinoline and propargyl alcohol.
Formation of Intermediate: The 5-chloroquinoline is reacted with a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF) to form the quinoline anion.
Alkylation: The quinoline anion is then alkylated with propargyl bromide to form 3-((5-chloroquinolin-8-yl)oxy)prop-2-yne.
Acetylation: The final step involves the acetylation of the propargyl alcohol group using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-((5-chloroquinolin-8-yl)oxy)prop-2-ynal or 3-((5-chloroquinolin-8-yl)oxy)prop-2-ynoic acid.
Reduction: Formation of 3-((5-chloroquinolin-8-yl)oxy)propane.
Substitution: Formation of derivatives like 3-((5-aminoquinolin-8-yl)oxy)prop-2-yn-1-yl acetate.
Applications De Recherche Scientifique
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its quinoline moiety, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with an additional hydroxyl group.
Quinacrine: A compound with a similar quinoline core used for its antiprotozoal properties.
Uniqueness
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is unique due to the presence of the propargyl acetate group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other quinoline-based compounds and makes it a valuable intermediate for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C14H10ClNO3 |
|---|---|
Poids moléculaire |
275.68 g/mol |
Nom IUPAC |
3-(5-chloroquinolin-8-yl)oxyprop-2-ynyl acetate |
InChI |
InChI=1S/C14H10ClNO3/c1-10(17)18-8-3-9-19-13-6-5-12(15)11-4-2-7-16-14(11)13/h2,4-7H,8H2,1H3 |
Clé InChI |
LCBMSWJMKQCVBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC#COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


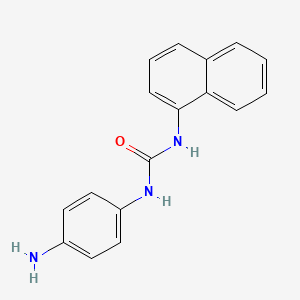
![1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)


![Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-](/img/structure/B11849402.png)
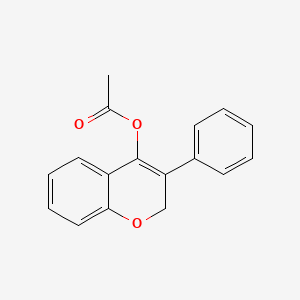
![2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11849405.png)
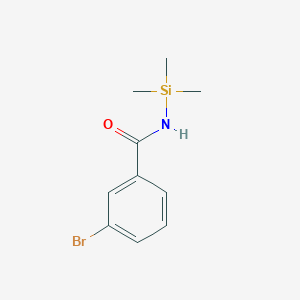
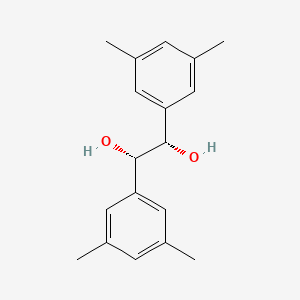
![5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11849426.png)

![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)
![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)
